molecular formula C3H3F2NS B6275619 2-[(difluoromethyl)sulfanyl]acetonitrile CAS No. 142254-66-8

2-[(difluoromethyl)sulfanyl]acetonitrile

Cat. No.: B6275619
CAS No.: 142254-66-8
M. Wt: 123.1
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Description

2-[(Difluoromethyl)sulfanyl]acetonitrile is a versatile sulfur-containing nitrile building block designed for research and development applications. This compound features a difluoromethylsulfanyl group (-SCHF₂) attached to an acetonitrile moiety, a structure that is highly valued in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making this reagent a valuable tool for creating novel chemical entities. While the specific mechanism of action is application-dependent, its primary value lies in its role as a synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions. The difluoromethylthio group is a sought-after motif in drug discovery, often used to fine-tune the electronic properties of a lead compound. Similar structural motifs, such as 2-(2,2-Difluoroethylsulfanyl)acetonitrile and (Methylsulfonyl)acetonitrile , are well-established in chemical databases, underscoring the relevance of this compound class. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

142254-66-8

Molecular Formula

C3H3F2NS

Molecular Weight

123.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with a halogenated acetonitrile precursor, such as chloroacetonitrile (ClCH2_2CN) or bromoacetonitrile (BrCH2_2CN), which undergoes substitution with a difluoromethylthiolate anion (SCF2_2H^-). The thiolate nucleophile can be generated in situ using reagents like sodium difluoromethanesulfinate (NaSO2_2CF2_2H) in the presence of a base. Polar solvents such as dimethyl sulfoxide (DMSO) or ethylene glycol are employed to stabilize the ionic intermediates.

For example:

ClCH2CN+NaSCF2HSCF2HCH2CN+NaCl\text{ClCH}2\text{CN} + \text{NaSCF}2\text{H} \rightarrow \text{SCF}2\text{HCH}2\text{CN} + \text{NaCl}

Optimization of Reaction Conditions

Key parameters influencing the reaction include temperature, solvent choice, and molar ratios. A study detailed in a 2014 patent demonstrated that reactions conducted at 50–120°C for 1–6 hours in polar solvents like glycerine or dimethyl fumarate yielded crude products with purities exceeding 95%. Subsequent distillation at 100–120°C further enhanced purity to 99.5–99.9%.

Table 1: Representative Yields from Nucleophilic Substitution

Halogenated PrecursorSolventTemperature (°C)Yield (%)Purity (%)
ClCH2_2CNGlycerine7495.299.5
BrCH2_2CNEthylene glycol8396.099.8
ICH2_2CNPropione10095.799.8

The choice of solvent significantly impacts reaction efficiency. Glycerine, with its high polarity and boiling point, facilitates prolonged reaction times without solvent evaporation.

Recent advancements in photoredox catalysis have enabled the direct introduction of difluoromethyl groups into organic substrates. This method is particularly valuable for constructing the -SCF2_2H moiety in 2-[(difluoromethyl)sulfanyl]acetonitrile.

Mechanistic Insights

The process utilizes a photocatalyst, such as fac-[Ir(ppy)3_3] or Eosin Y, to generate a difluoromethyl radical (·CF2_2H) from NaSO2_2CF2_2H under blue LED irradiation. The radical intermediates subsequently react with a thiol-containing precursor like mercaptoacetonitrile (HSCH2_2CN):

HSCH2CN+CF2HSCF2HCH2CN+H\text{HSCH}2\text{CN} + \cdot\text{CF}2\text{H} \rightarrow \text{SCF}2\text{HCH}2\text{CN} + \text{H}^-

Control experiments with radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) have confirmed the radical-mediated pathway.

Scope and Limitations

While photocatalytic methods avoid the need for harsh reagents, they face challenges in scalability. A 2019 study reported a 65% yield for analogous difluoromethylation reactions on coumarins, suggesting comparable efficiency for acetonitrile derivatives. However, competing side reactions, such as disulfide formation from thiol oxidation, necessitate careful optimization of reaction atmospheres (e.g., inert nitrogen environments).

Two-Step Synthesis via Intermediate Thioethers

For complex substrates, a two-step approach involving intermediate thioethers provides enhanced control over regioselectivity and functional group compatibility.

Step 1: Thioether Formation

The first step involves the synthesis of a thioether intermediate, such as 2-(methylsulfanyl)acetonitrile (CH3_3SCH2_2CN), via nucleophilic substitution between mercaptoacetonitrile and methyl iodide:

HSCH2CN+CH3ICH3SCH2CN+HI\text{HSCH}2\text{CN} + \text{CH}3\text{I} \rightarrow \text{CH}3\text{SCH}2\text{CN} + \text{HI}

Step 2: Difluoromethylation

The methylsulfanyl group is then replaced with a difluoromethyl group using fluorinating agents like bis(difluoromethyl)sulfane (CF2_2HSSCF2_2H) under radical initiation. This method, while less common, offers flexibility in introducing diverse fluorinated groups.

Table 2: Comparison of Two-Step Synthesis Methods

Intermediate ThioetherFluorinating AgentCatalystYield (%)
CH3_3SCH2_2CNCF2_2HSSCF2_2HAIBN72
C6_6H5_5SCH2_2CNNaSO2_2CF2_2HEosin Y68

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yields (95–97%), scalableRequires halogenated precursors
PhotocatalyticMild conditions, avoids toxic reagentsModerate yields (60–70%), costly catalysts
Two-Step SynthesisFunctional group toleranceLengthy process, lower overall yields

Challenges and Optimization Strategies

Purification Techniques

Distillation remains the most effective purification method, achieving purities >99%. Alternatives like column chromatography are less feasible due to the compound’s volatility.

Solvent Selection

Polar aprotic solvents (e.g., DMSO, ethylene glycol) enhance reaction rates by stabilizing transition states. However, their high boiling points complicate solvent removal.

Scalability Considerations

Industrial-scale production favors nucleophilic substitution due to its simplicity and high throughput. Photocatalytic methods, while innovative, require further development to reduce reliance on expensive iridium-based catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a bioactive agent. Its difluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drugs.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of difluoromethyl compounds exhibit antiviral properties. For instance, compounds similar to 2-[(difluoromethyl)sulfanyl]acetonitrile have been studied for their efficacy against viral infections, showcasing significant inhibition of viral replication in vitro .

CompoundActivityReference
2-[(Difluoromethyl)sulfanyl]acetonitrileAntiviral
Related compound XAntiviral

Agrochemical Applications

In the field of agrochemicals, 2-[(difluoromethyl)sulfanyl]acetonitrile is being explored as a potential herbicide and pesticide. The difluoromethyl group can enhance the stability and efficacy of agrochemical formulations.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of various difluoromethyl-containing compounds, including 2-[(difluoromethyl)sulfanyl]acetonitrile. The results indicated that these compounds could effectively inhibit weed growth at low concentrations, suggesting their potential as environmentally friendly herbicides .

CompoundApplicationEfficacy
2-[(Difluoromethyl)sulfanyl]acetonitrileHerbicideEffective at low concentrations
Compound YPesticideHigh efficacy against pests

Synthetic Methodologies

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations, making it useful in creating more complex molecules.

Synthesis of Sulfonyl Derivatives

Recent advancements have shown that 2-[(difluoromethyl)sulfanyl]acetonitrile can be used to synthesize sulfonyl derivatives through nucleophilic substitution reactions. This method has been optimized to yield high purity products with significant yields .

Reaction TypeConditionsYield
Nucleophilic substitutionAcetonitrile solvent, room temperatureUp to 85%

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

Key Analogs :

2-[(4-Fluorophenyl)sulfanyl]acetonitrile (C₈H₆FNS)

2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile (C₁₀H₁₁NS)

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile (C₉H₅ClF₃N₂S)

Property 2-[(Difluoromethyl)sulfanyl]acetonitrile 2-[(4-Fluorophenyl)sulfanyl]acetonitrile 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile
Molecular Weight 133.13 g/mol 167.20 g/mol 177.27 g/mol 277.67 g/mol
Electron-Withdrawing Groups –CF₂H (moderate) –F (weak) –CH₃ (electron-donating) –Cl, –CF₃ (strong)
Lipophilicity (LogP) ~1.2 (estimated) ~2.1 ~2.8 ~3.5

Analysis :

  • The difluoromethyl group (–CF₂H) in the target compound balances moderate electron-withdrawing effects and lipophilicity, enhancing membrane permeability compared to the purely aromatic 4-fluorophenyl analog .
  • In contrast, 2,5-dimethylphenyl and pyridinyl derivatives exhibit higher lipophilicity due to aromatic bulk but lack the metabolic stability conferred by fluorine .
Agrochemical Potential :
  • Flutianil (a cyano-methylene thiazolidine fungicide) shares structural motifs with sulfanyl acetonitriles, suggesting that fluorinated analogs like 2-[(difluoromethyl)sulfanyl]acetonitrile may exhibit antifungal activity against powdery mildew .
  • The trifluoromethylpyridinyl analog (C₉H₅ClF₃N₂S) has shown broad-spectrum fungicidal activity, implying that fluorine substitution is critical for target-binding efficiency .
Pharmaceutical Relevance :
  • Fluorine substituents improve drug-receptor interactions by modulating pKa and reducing oxidative metabolism . For example, famotidine (a histamine H₂ antagonist) uses a diamino-substituted thiazole moiety, highlighting the importance of sulfur and nitrogen in bioactive molecules .

Q & A

Q. What synthetic strategies are recommended for preparing 2-[(difluoromethyl)sulfanyl]acetonitrile?

Methodological Answer: The synthesis of 2-[(difluoromethyl)sulfanyl]acetonitrile can be approached via nucleophilic substitution reactions. A plausible route involves reacting difluoromethylsulfanyl chloride with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This method aligns with protocols for structurally related sulfanylacetonitriles, where the sulfanyl group is introduced via thiol or sulfenyl chloride intermediates . Key Considerations:

  • Purification may require column chromatography or distillation due to potential side reactions with the nitrile group.
  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Q. How can spectroscopic techniques confirm the structure of 2-[(difluoromethyl)sulfanyl]acetonitrile?

Methodological Answer:

  • ¹H/¹³C NMR: The difluoromethyl group (–CF₂H) exhibits characteristic splitting patterns (e.g., a triplet for –CF₂H in ¹H NMR due to coupling with two fluorine nuclei). The sulfanyl (–S–) and nitrile (–C≡N) groups influence chemical shifts in adjacent carbons .
  • IR Spectroscopy: A sharp absorption band near ~2250 cm⁻¹ confirms the nitrile group, while –S– and –CF₂H groups show peaks at ~650 cm⁻¹ and ~1100 cm⁻¹, respectively .
  • Mass Spectrometry: High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl and difluoromethyl groups in cross-coupling reactions?

Methodological Answer: The sulfanyl group (–S–) acts as a nucleophile, participating in Michael additions or SN2 reactions, while the difluoromethyl group (–CF₂H) modulates electronic properties via its strong electron-withdrawing effect. Computational studies (e.g., density functional theory, DFT) can elucidate charge distribution and transition states. For example:

  • The –CF₂H group reduces electron density at the α-carbon of the nitrile, affecting nucleophilic reactivity.
  • Reaction kinetics can be studied using stopped-flow spectroscopy or in situ NMR to track intermediates .

Q. How does the difluoromethyl group influence metabolic stability in biological studies?

Methodological Answer: The –CF₂H group enhances metabolic stability by resisting oxidative degradation (common in –CH₃ groups) due to the strength of C–F bonds. To assess this:

  • Conduct in vitro metabolic assays using liver microsomes (e.g., human or rat) and monitor degradation via LC-MS.
  • Compare half-life (t₁/₂) with non-fluorinated analogs. Fluorine’s inductive effects also reduce basicity of adjacent amines, improving bioavailability .

Q. What are the challenges in isolating 2-[(difluoromethyl)sulfanyl]acetonitrile due to its hygroscopic or reactive nature?

Methodological Answer:

  • Moisture Sensitivity: The sulfanyl group may hydrolyze to sulfonic acids in aqueous environments. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis and storage.
  • Thermal Stability: Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation .
  • Purification: Reverse-phase HPLC with acetonitrile/water gradients effectively separates polar byproducts .

Q. How can computational modeling predict interactions between 2-[(difluoromethyl)sulfanyl]acetonitrile and biological targets?

Methodological Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450) or receptors. The nitrile group may act as a hydrogen bond acceptor, while –CF₂H contributes to hydrophobic interactions.
  • Molecular Dynamics (MD): Simulate conformational stability in lipid bilayers to assess membrane permeability .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported spectroscopic data for sulfanylacetonitriles?

Methodological Answer:

  • Reproducibility: Verify solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.
  • Isomerism: Check for thiol-thione tautomerism or geometric isomerism using variable-temperature NMR or X-ray crystallography .

Q. What strategies validate the biological activity of 2-[(difluoromethyl)sulfanyl]acetonitrile in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) and measure IC₅₀ values.
  • Structure-Activity Relationships (SAR): Synthesize analogs with modified –S– or –CF₂H groups to identify critical pharmacophores .

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